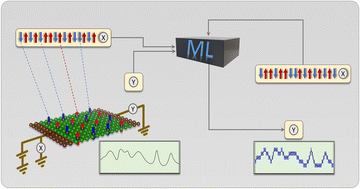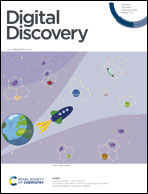Classical and quantum machine learning applications in spintronics
Digital Discovery Pub Date: 2023-03-01 DOI: 10.1039/D2DD00094F
Abstract
In this article we demonstrate the applications of classical and quantum machine learning in quantum transport and spintronics. With the help of a two-terminal device with magnetic impurities we show how machine learning algorithms can predict the highly non-linear nature of conductance as well as the non-equilibrium spin response function for any random magnetic configuration. By mapping this quantum mechanical problem onto a classification problem, we are able to obtain much higher accuracy beyond the linear response regime compared to the prediction obtained with conventional regression methods. We finally describe the applicability of quantum machine learning which has the capability to handle a significantly large configuration space. Our approach is applicable for solid state devices as well as for molecular systems. These outcomes are crucial in predicting the behavior of large-scale systems where a quantum mechanical calculation is computationally challenging and therefore would play a crucial role in designing nanodevices.

Recommended Literature
- [1] What is a fire resilient landscape? Towards an integrated definition
- [2] Water oxidation catalysis via immobilization of the dimanganese complex [Mn2(μ-O)2Cl(μ-O2CCH3)(bpy)2(H2O)](NO3)2 onto silica†
- [3] Triphenylamine-based π-conjugated dendrimers: convenient synthesis, easy solution processability, and good hole-transporting properties†
- [4] Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†
- [5] Cold plasma treatment for ligand removal from nanocrystals and evolution of surface coordination state
- [6] Spin–orbit charge transfer intersystem crossing in perylenemonoimide–phenothiazine compact electron donor–acceptor dyads†
- [7] Synthesis of 2-acetyl trisubstituted furans via copper-mediated deacylation cleavage of unstrained C(sp3)–C(sp2) bonds†
- [8] Synthesis and structure of [{Sn(μ–PCy)}3(Na·PMDETA)2], containing an electron-deficient [{Sn(μ–PCy)}3]2− dianion†
- [9] Structure and dynamics of the aliphatic cholesterol side chain in membranes as studied by 2H NMR spectroscopy and molecular dynamics simulation†
- [10] Whole-cell biosensing by siderophore-based molecular recognition and localized surface plasmon resonance†










